(Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium
Description
Properties
IUPAC Name |
3-(2,4-dimethylanilino)-2-[(2,4-dimethylphenyl)carbamoyl]-N-methyl-3-oxopropan-1-imine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-6-8-18(15(3)10-13)22-20(25)17(12-24(5)27)21(26)23-19-9-7-14(2)11-16(19)4/h6-12,17H,1-5H3,(H,22,25)(H,23,26)/b24-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMVOCKYSUIGLX-MSXFZWOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C=[N+](C)[O-])C(=O)NC2=C(C=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C(/C=[N+](/C)\[O-])C(=O)NC2=C(C=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dimethylphenyl isocyanate with an appropriate ethylidene precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert solvent like dichloromethane. The resulting intermediate is then treated with a methylating agent, such as methyl iodide, to introduce the methyl oxidoazanium group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxidoazanium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.
Medicine
In medicine, (Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of (Z)-{2,2-bis[(2,4-dimethylphenyl)carbamoyl]ethylidene}(methyl)oxidoazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to the modulation of enzymatic activity. Additionally, its ability to undergo redox reactions allows it to influence cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations
Functional Group Variations: The target compound’s oxidoazanium group distinguishes it from triazine-based analogues (e.g., methylenebis-triazines), which prioritize UV stabilization via conjugated aromatic systems .
Substituent Effects :
- The 2,4-dimethylphenyl groups in the target compound and triazine derivatives enhance steric bulk and electron-donating capacity, which may stabilize charge-transfer complexes.
Synthetic Accessibility :
- Triazine derivatives are well-documented in industrial synthesis (e.g., UV stabilizers) , whereas the target compound’s synthesis is less described, possibly due to challenges in stabilizing the oxidoazanium moiety.
Research Findings and Data Gaps
- Thermodynamic Stability: No data on the target compound’s stability under thermal or photolytic conditions are available. Triazine analogues, however, show high stability in polymer matrices .
- Solubility and Reactivity: The oxidoazanium group likely increases water solubility compared to non-ionic triazine derivatives, but experimental confirmation is absent.
- Biological Activity : While halogenated analogues hypothesize antimicrobial roles , the target compound’s biological profile remains unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
